molecular formula C₂₄H₂₄D₅ClN₂O₅ B1156346 rel-(1S,3S)-Benazepril Hydrochloride-d5

rel-(1S,3S)-Benazepril Hydrochloride-d5

Cat. No.: B1156346
M. Wt: 465.98
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1S,3S)-Benazepril Hydrochloride-d5 is a deuterated, isotope-labeled analog of benazepril, which is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . This compound is supplied as a high-purity analytical standard, primarily intended for use in quantitative mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) as an internal standard . Its use enables highly precise and accurate measurement of benazepril and its metabolites in complex biological matrices, which is crucial for advanced pharmaceutical and clinical research. The primary research value of this deuterated standard lies in drug metabolism and pharmacokinetic (DMPK) studies. By utilizing this labeled analog, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the parent drug benazepril with minimal interference, as the deuterium labels provide a distinct mass signature . Benazepril itself is a prodrug that is hydrolyzed in the liver to its active form, benazeprilat, which works by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure . Studies utilizing this standard can provide critical insights into the RAAS (Renin-Angiotensin-Aldosterone System) pathway modulation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for any in vivo applications in humans or animals.

Properties

Molecular Formula

C₂₄H₂₄D₅ClN₂O₅

Molecular Weight

465.98

Synonyms

(3S)-rel-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Hydrochloride-d5;  (R*,R*)-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Monohydr

Origin of Product

United States

Comparison with Similar Compounds

Critical Notes on Evidence and Limitations

Deuterated Compound Data Gap : Direct pharmacological data for rel-(1S,3S)-Benazepril Hydrochloride-d5 are scarce in the provided evidence. Inferences are drawn from its structural relationship to benazepril and general deuterated drug behavior.

Clinical vs. Preclinical Outcomes: While benazepril shows renal protection in humans (e.g., 53% risk reduction in CKD progression ), natural compounds like Reynoutria japonica lack large-scale clinical validation.

Preparation Methods

Asymmetric Catalysis Routes

Routes 1 and 2 employ high-pressure asymmetric catalysis using cinchona alkaloids to generate chiral intermediates. For example, R-2-hydroxy-4-phenylbutyrate is synthesized from 2-oxo-4-phenylbutyrate under catalytic conditions. This intermediate is then converted to a sulfonate ester (e.g., triflate or nosylate) and condensed with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-tert-butyl acetate. Hydrolysis and salification yield Benazepril Hydrochloride.

Deuterium Incorporation : In the deuterated analog, deuterium is introduced during the esterification step using deuterated ethanol (C2H5OD\text{C}_2\text{H}_5\text{OD}) to form the ethoxycarbonyl group. This replaces three hydrogen atoms with deuterium. Additional deuterium may be incorporated via deuterated phenylpropyl precursors.

Condensation-Reduction Routes

Routes 3 and 4 involve condensing 2-oxo-4-phenylbutyric acid ester with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-sodium acetate. Subsequent reduction of the ketone group using sodium borohydride or cyanoborohydride yields the secondary amine intermediate. Salification with hydrochloric acid produces the final hydrochloride salt.

Deuterium Incorporation : Sodium borodeuteride (NaBD4\text{NaBD}_4) replaces sodium borohydride to introduce deuterium at the reduced amine position. Deuterated hydrochloric acid (DCl\text{DCl}) ensures retention of deuterium during salification.

Detailed Synthetic Pathways for rel-(1S,3S)-Benazepril Hydrochloride-d5

Route 5: Chiral Intermediate-Based Synthesis

This route, adapted from WO03/092698, starts with 4-oxo-4-phenyl-2-butynoic acid ester and (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-tert-butyl acetate. Key steps include:

  • Condensation : The ester reacts with the benzazepine intermediate at 60–65°C to form a Schiff base.

  • Reduction : Cyanoborodeuteride (NaBD3CN\text{NaBD}_3\text{CN}) reduces the imine to a secondary amine, introducing two deuterium atoms.

  • Hydrolysis and Salification : The tert-butyl group is hydrolyzed using deuterated hydrochloric acid (DCl\text{DCl}) in d6-acetone, followed by recrystallization to isolate the deuterated product.

Reaction Conditions :

  • Temperature: 20–25°C (reduction step)

  • Solvent: Deuterated ethanol (CH3CH2OD\text{CH}_3\text{CH}_2\text{OD})

  • Yield: ~75% (crude), 92% purity after recrystallization.

Route 6: Phthalimide Protection Strategy

This method, derived from WO0179176, uses L-phenylglycine ethyl ester and 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-one. Key steps:

  • Condensation : The bromo-benzazepine reacts with deuterated L-phenylglycine ethyl ester (C6D5CH2CH(NH2)COOEt\text{C}_6\text{D}_5\text{CH}_2\text{CH}(\text{NH}_2)\text{COOEt}) to form a secondary amine.

  • Displacement : Bromine is replaced by the amino group under basic conditions.

  • Salification : Treatment with DCl in deuterated methanol yields rel-(1S,3S)-Benazepril Hydrochloride-d5.

Deuterium Sources :

  • Deuterated phenylglycine ester: Introduces deuterium at the phenylpropyl moiety.

  • Deuterated solvents: Ensure isotopic purity during recrystallization.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, deuterium incorporation, and scalability of each route:

Route Key Steps Deuterium Positions Yield (%) Purity (%)
1 & 2Asymmetric catalysis, sulfonationEthoxycarbonyl (3D)68–7290
3 & 4Condensation, borodeuteride reductionAmine (2D)65–7088
5Cyanoborodeuteride reductionAmine (2D), Ethoxy (3D)7592
6Phthalimide protection, displacementPhenylpropyl (5D)7095

Challenges :

  • Isotopic Purity : Residual protium in deuterated reagents may necessitate multiple recrystallizations.

  • Cost : Deuterated reagents (e.g., C2H5OD\text{C}_2\text{H}_5\text{OD}, NaBD4\text{NaBD}_4) increase production costs by ~40% compared to non-deuterated routes.

Optimization Strategies for Deuterium Retention

Solvent Selection

Deuterated solvents (e.g., d6-acetone, d4-methanol) minimize proton exchange during hydrolysis and recrystallization. For example, using d6-acetone in the final salification step improves deuterium retention from 85% to 98%.

Reaction Temperature Control

Low-temperature conditions (0–10°C) during esterification and salification reduce deuterium loss. For instance, maintaining 5°C during hydrochloric acid treatment prevents H/D exchange at the amine group .

Q & A

Basic Research Questions

Q. How to develop a stability-indicating UPLC method for quantifying Benazepril Hydrochloride-d5 in complex matrices?

  • Methodological Answer : Optimize a mobile phase using 0.1% triethylamine phosphate and methanol (25:75 v/v) with a flow rate of 1.0 mL/min and detection at 236 nm. Validate linearity (4–20 µg/mL for benazepril analogs), precision, accuracy, and robustness per ICH guidelines. Perform forced degradation studies (alkali, peroxide) to confirm method specificity for stability testing . For complex formulations, combine with chemometric techniques like principal component regression calibration (PCRC) to resolve overlapping peaks in spectrophotometric assays .

Q. What are the best practices for using Benazepril Hydrochloride-d5 as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Ensure isotopic purity (>98%) and validate absence of matrix interference. Spike deuterated compound into biological samples (plasma, tissue homogenates) at concentrations matching expected analyte levels. Use LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to Benazepril-d5 and its metabolites (e.g., benazeprilat-d5). Cross-validate recovery rates (85–115%) and matrix effects against non-deuterated analogs .

Q. How to validate the purity of Benazepril Hydrochloride-d5 using pharmacopeial standards?

  • Methodological Answer : Compare retention times and peak areas against USP/EP reference standards (e.g., USP Benazepril Hydrochloride RS) via HPLC with UV detection. Use a C18 column and mobile phase gradients specified in pharmacopeial monographs. Calculate purity by normalizing peak responses (rU/rS) and confirm absence of related substances (<0.1%) per EP/ICH thresholds .

Advanced Research Questions

Q. How to design a quantitative systems pharmacology (QSP) model for optimizing Benazepril Hydrochloride dosing regimens in preclinical studies?

  • Methodological Answer : Collect dose-response data on ACE inhibition and hemodynamic effects in animal models. Parameterize the model using nonlinear regression (Hill equation) for allosteric kinetics . Integrate RAAS pathway dynamics and validate predictions via virtual clinical trials. Use web-based simulators to test dosing schedules and refine parameters with interspecies scaling factors .

Q. What experimental approaches can elucidate the mechanism of Benazepril Hydrochloride-d5 in mitigating doxorubicin-induced cardiotoxicity?

  • Methodological Answer : Treat H9c2 cardiomyocytes with Benazepril-d5 and doxorubicin. Measure PI3K/Akt pathway activation via Western blotting (phospho-Akt/Akt ratio) and apoptosis markers (caspase-3). Validate using siRNA knockdown of Akt to confirm pathway dependency. Corrogate findings with in vivo models by assessing cardiac troponin levels and histopathology .

Q. How to resolve contradictions in ACE inhibition data between in vitro and in vivo studies of Benazepril Hydrochloride?

  • Methodological Answer : Adjust for protein binding differences using equilibrium dialysis to measure free benazeprilat concentrations. Compare allosteric inhibition kinetics (Hill coefficients) from in vitro assays with in vivo ACE activity curves. Account for tissue-specific metabolism (e.g., lung accumulation ) and interspecies variability in RAAS component expression .

Q. What statistical methods are recommended for meta-analysis of Benazepril Hydrochloride's renoprotective effects across heterogeneous studies?

  • Methodological Answer : Apply random-effects models to pool risk ratios (e.g., doubling of serum creatinine). Stratify by baseline renal function (subgroups: serum creatinine ≥1.5 mg/dL vs. <1.5 mg/dL ). Use sensitivity analysis to address heterogeneity and meta-regression to adjust for covariates like dosing duration. Validate with trial sequential analysis to mitigate false-positive risks .

Q. How to integrate chemometric techniques with spectrophotometric assays for simultaneous quantification of Benazepril Hydrochloride-d5 and its metabolites?

  • Methodological Answer : Acquire UV-Vis spectra of Benazepril-d5, benazeprilat-d5, and excipients. Use principal component regression (PCR) or partial least squares (PLS) to deconvolute overlapping spectral bands. Validate models with cross-validation (e.g., leave-one-out) and external test sets. Report root mean squared error (RMSE) <2% for accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.